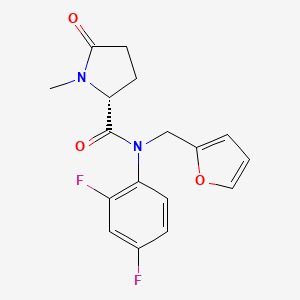![molecular formula C11H15NO4S2 B7353161 2-[(1R,3S)-3-(thiophen-3-ylsulfonylamino)cyclopentyl]acetic acid](/img/structure/B7353161.png)
2-[(1R,3S)-3-(thiophen-3-ylsulfonylamino)cyclopentyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1R,3S)-3-(thiophen-3-ylsulfonylamino)cyclopentyl]acetic acid, also known as CP-533,536, is a synthetic compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It was developed as a selective cyclooxygenase-2 (COX-2) inhibitor, which means that it targets the enzyme responsible for inflammation and pain without affecting the COX-1 enzyme that protects the stomach lining.
Mécanisme D'action
2-[(1R,3S)-3-(thiophen-3-ylsulfonylamino)cyclopentyl]acetic acid selectively inhibits the COX-2 enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain. By blocking the production of these prostaglandins, this compound reduces inflammation and pain without affecting the COX-1 enzyme that protects the stomach lining. This selective inhibition of COX-2 is the basis for the therapeutic effects of this compound.
Biochemical and Physiological Effects
This compound has been shown to reduce inflammation and pain in animal models of various inflammatory conditions, such as rheumatoid arthritis and osteoarthritis. It has also been shown to inhibit the growth of tumors in animal models of cancer. In addition, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-[(1R,3S)-3-(thiophen-3-ylsulfonylamino)cyclopentyl]acetic acid is its selective inhibition of COX-2, which reduces the risk of gastrointestinal side effects compared to non-selective NSAIDs. However, one of the limitations of this compound is its relatively low potency compared to other COX-2 inhibitors, which may limit its therapeutic potential.
Orientations Futures
Future research on 2-[(1R,3S)-3-(thiophen-3-ylsulfonylamino)cyclopentyl]acetic acid could focus on improving its potency and selectivity for COX-2 inhibition, as well as investigating its potential use in combination with other therapies for the treatment of inflammatory conditions and cancer. In addition, further research is needed to fully understand the neuroprotective effects of this compound and its potential use in the treatment of neurodegenerative diseases.
Méthodes De Synthèse
2-[(1R,3S)-3-(thiophen-3-ylsulfonylamino)cyclopentyl]acetic acid is synthesized in a multi-step process starting from commercially available starting materials. The first step involves the preparation of 3-bromo-2-cyclopentenone, which is then reacted with thiophenol to form 3-(thiophen-3-yl)-2-cyclopentenone. This intermediate is then reacted with sodium hydride and N-tert-butoxycarbonyl-L-serine methyl ester to form the desired product, this compound.
Applications De Recherche Scientifique
2-[(1R,3S)-3-(thiophen-3-ylsulfonylamino)cyclopentyl]acetic acid has been extensively studied for its potential use in the treatment of various inflammatory conditions, such as rheumatoid arthritis, osteoarthritis, and acute pain. It has also been investigated for its anti-tumor properties and potential use in cancer therapy. In addition, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease.
Propriétés
IUPAC Name |
2-[(1R,3S)-3-(thiophen-3-ylsulfonylamino)cyclopentyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S2/c13-11(14)6-8-1-2-9(5-8)12-18(15,16)10-3-4-17-7-10/h3-4,7-9,12H,1-2,5-6H2,(H,13,14)/t8-,9+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDVYNANKVZZVKO-BDAKNGLRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1CC(=O)O)NS(=O)(=O)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@@H]1CC(=O)O)NS(=O)(=O)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(3R,4R)-4-[[5-methyl-2-(methylamino)phenyl]methylamino]-3,4-dihydro-2H-chromen-3-yl]methanol](/img/structure/B7353082.png)

![[(4aS,7aS)-1,1-dioxo-4a-(trifluoromethyl)-2,3,4,5,7,7a-hexahydrothiopyrano[2,3-c]pyrrol-6-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7353109.png)

![4-[[(3aS,6aR)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrol-5-yl]sulfonyl]naphthalene-1-carboxylic acid](/img/structure/B7353120.png)
![2-[(3R,4S)-3-benzyl-4-hydroxypyrrolidine-1-carbonyl]-3H-quinazolin-4-one](/img/structure/B7353122.png)
![2-[[(3R)-3-(3-chlorophenoxy)pyrrolidin-1-yl]methyl]-5-(furan-2-yl)-1,3,4-oxadiazole](/img/structure/B7353123.png)
![5-[[(3aS,6aR)-2,3a-dimethyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]sulfonyl]-2-methylbenzoic acid](/img/structure/B7353128.png)
![4-[[(3aS,6aR)-2,3a-dimethyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]sulfonyl]-3-methylbenzoic acid](/img/structure/B7353140.png)
![4-[[(3aS,6aR)-2,3a-dimethyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]sulfonyl]thiophene-2-carboxylic acid](/img/structure/B7353141.png)
![N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2-methyl-4,5,6,7-tetrahydroindazole-3-sulfonamide](/img/structure/B7353151.png)
![2-[(1S,3R)-3-[(2,5-dimethylphenyl)sulfonylamino]cyclopentyl]acetic acid](/img/structure/B7353159.png)
![2-[(1S,3R)-3-[(4-ethoxy-2-methylphenyl)sulfonylamino]cyclopentyl]acetic acid](/img/structure/B7353165.png)
![2-[(1S,3R)-3-[(3-chloro-2-methylphenyl)sulfonylamino]cyclopentyl]acetic acid](/img/structure/B7353182.png)